

polymorphs of HNIW and their properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexanitrohexaazaisowurtzitane*

Cat. No.: *B163516*

[Get Quote](#)

An In-Depth Technical Guide to the Polymorphs of **Hexanitrohexaazaisowurtzitane** (HNIW/CL-20)

Introduction

Hexanitrohexaazaisowurtzitane (HNIW), widely known as CL-20, is a landmark energetic material renowned for its high energy density, which surpasses that of conventional explosives like HMX and RDX.^{[1][2]} Synthesized in 1987, its strained cage-like molecular structure, containing six nitro groups, contributes to a high heat of formation and excellent detonation properties, making it a candidate for advanced explosive and propellant formulations.^{[2][3]}

A critical aspect of HNIW in solid-state chemistry is its polymorphism—the ability to exist in multiple distinct crystalline structures. These different polymorphs, while chemically identical, exhibit significant variations in their physical properties, including density, thermal stability, and sensitivity to mechanical stimuli.^[4] Such differences have profound implications for the performance, safety, and application of HNIW-based formulations. This guide provides a comprehensive technical overview of the known polymorphs of HNIW, their comparative properties, phase transition behaviors, and the experimental protocols used for their characterization.

The Polymorphs of HNIW

Under ambient temperature and pressure, HNIW is known to exist in four polymorphic forms: α , β , γ , and ϵ .^{[3][5]} A fifth high-pressure form, ζ , has also been identified.^[6] The different polymorphs arise from variations in the extended orientations of the nitro groups relative to the molecular cage, leading to different molecular packing arrangements in the crystal lattice.^[4]

Among these, the ε -polymorph is the most technologically significant due to its superior properties. It possesses the highest crystal density and the best thermal stability, coupled with the lowest sensitivity among the common forms, making it the preferred choice for practical applications.^{[7][8]} The primary challenge in the application of HNIW is controlling the crystalline form to maintain the pure, stable ε -phase.^[8]

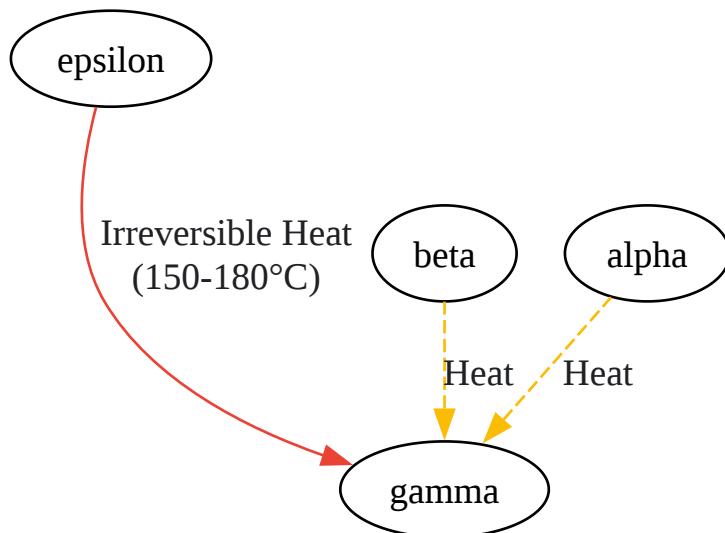
Properties of HNIW Polymorphs

The physical properties of the HNIW polymorphs differ significantly. These quantitative differences are crucial for predicting the performance, stability, and safety of formulations containing the material. The key properties are summarized in the table below.

Property	α -HNIW	β -HNIW	γ -HNIW	ε -HNIW
Crystal System	Monoclinic	Orthorhombic	Monoclinic	Monoclinic
Theoretical Density (g/cm ³)	~1.91 ^[6]	~1.83 ^[6]	~1.90 ^[6]	2.044 ^[4]
Impact Sensitivity (J)	10.14 ^[8]	11.86 ^[8]	12.20 ^[8]	13.13 ^[8]
Predicted Sensitivity Order	Most Sensitive ^[9] ^[10]	Less Sensitive ^[9] ^[10]	Less Sensitive ^[9] ^[10]	Least Sensitive ^{[9][10]}
Thermal Behavior	Transforms to γ -form upon heating ^[4]	Transforms to γ -form upon heating ^[4]	Thermally stable up to decomposition	Irreversibly transforms to γ -form (~150-180°C) ^[4]
Decomposition Temp. (°C)	-	-	-	~242.9 ^[11]

Note: Sensitivity values can vary based on the specific test method and sample characteristics like crystal quality and particle size.^[1] The impact energy of some pure HNIW samples has been reported as low as 5.5 J, highlighting the influence of crystal defects.^[7]

Polymorphic Phase Transitions


The stability of the ϵ -polymorph is paramount for its application. However, it is susceptible to an irreversible solid-solid phase transition to the less dense and more sensitive γ -form when subjected to heat.[\[4\]](#)

The $\epsilon \rightarrow \gamma$ Transition

The transformation of ϵ -HNIW to γ -HNIW is a critical phenomenon that impacts the safety and performance of munitions. This transition typically occurs in the temperature range of 150-180°C, though the onset temperature can be lower.[\[4\]](#) During this process, the two phases can coexist.[\[4\]](#) The transition leads to a decrease in density and thermal stability and an increase in impact sensitivity.[\[7\]](#) The associated volume expansion can also create micro-defects and voids within explosive charges, further increasing sensitivity.[\[7\]](#)

Several factors influence the onset and rate of the $\epsilon \rightarrow \gamma$ phase transition:

- Temperature and Time: As temperature increases, the rate of conversion to the γ -phase accelerates. Isothermal heating at a critical temperature will also drive the transition over time.[\[4\]](#)
- Purity: Higher chemical purity of the ϵ -HNIW sample increases the initial phase transition temperature.[\[4\]](#)
- Particle Size: Samples with smaller particle sizes tend to have a higher initial transition temperature.[\[4\]](#)
- Additives: The presence of additives can significantly alter the transition temperature. Insensitive additives like graphite and paraffin wax have been shown to lower the initial transition temperature, while others like TATB do not have a significant effect.[\[4\]](#)

[Click to download full resolution via product page](#)

Experimental Protocols

The characterization of HNIW polymorphs requires a suite of analytical techniques to determine crystal structure, purity, thermal behavior, and other physical properties.

Protocol: Polymorphic Identification and Phase Transition Analysis via Powder X-Ray Diffraction (PXRD)

This method is used to identify the crystalline phase of an HNIW sample and to study its transformation under thermal stress.

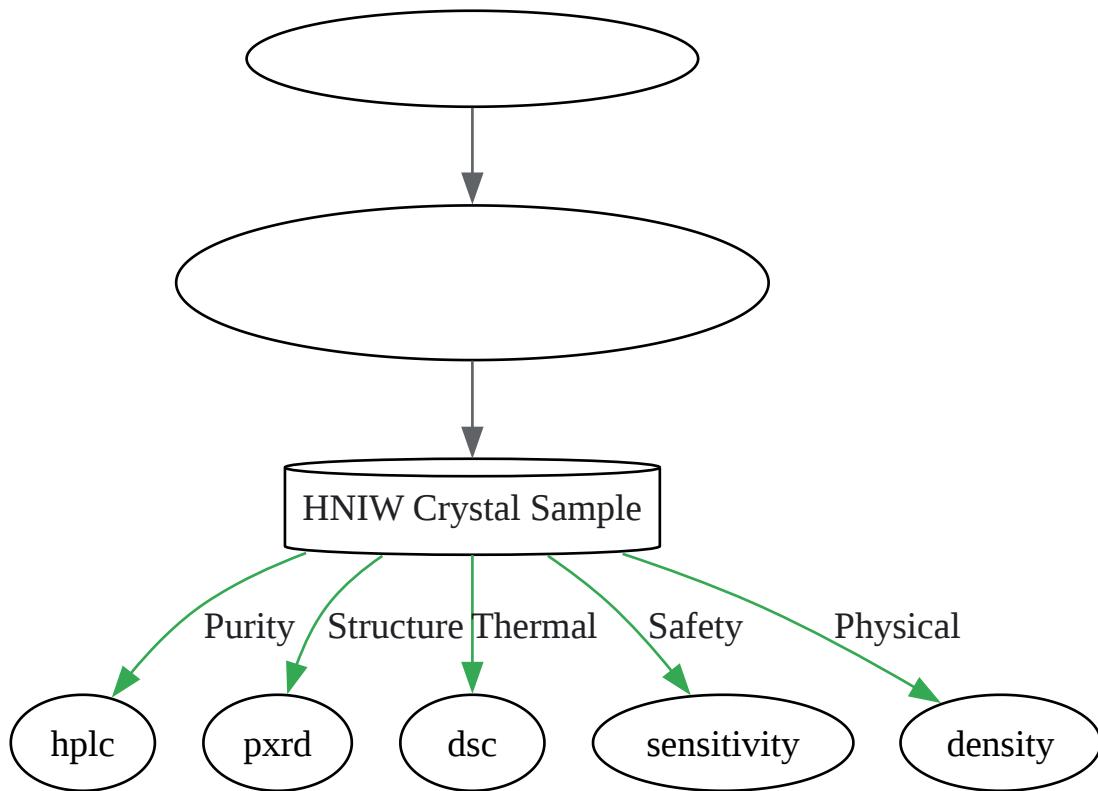
- Instrumentation: A powder X-ray diffractometer equipped with a temperature-controlled chamber (e.g., Anton Paar TTK 450) and a suitable detector.[\[4\]](#)
- Sample Preparation: The HNIW sample is packed into a metallic holder. For quantitative analysis, an internal standard such as α -Al₂O₃ may be mixed with the sample in a known weight ratio.[\[12\]](#)
- Data Collection:
 - Set the X-ray source (e.g., Cu K α radiation) operating conditions (e.g., 40 kV, 40 mA).[\[4\]](#)

- Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02° and a counting time of 0.1 s per step.[4]
- Collect an initial pattern at ambient temperature (e.g., 30°C).
- In-Situ Heating:
 - Heat the sample to a target temperature at a controlled rate (e.g., $0.1\text{ }^\circ\text{C/s}$).[4]
 - Allow the temperature to stabilize for a set time (e.g., 5 minutes) before initiating a scan.[4]
 - Collect PXRD patterns at regular temperature intervals (e.g., every 5°C) through the expected transition range (e.g., 125°C to 180°C).[4]
- Data Analysis:
 - Compare the collected patterns to standard diffraction patterns for α , β , γ , and ε -HNIW to identify the polymorph(s) present.
 - Monitor the appearance of characteristic γ -phase peaks (e.g., at $13.36^\circ\text{ }2\theta$) and the disappearance of ε -phase peaks (e.g., at $10.70^\circ\text{ }2\theta$) to determine the transition temperature.[3][4]
 - For quantitative analysis, the intensity ratio of a unique ε -HNIW peak (e.g., $19.9^\circ\text{ }2\theta$) to a peak from the internal standard can be used to calculate the weight percentage of the ε -phase.[12]

Protocol: Thermal Analysis via Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with phase transitions and decomposition, providing precise temperature points.

- Instrumentation: A calibrated Differential Scanning Calorimeter.
- Sample Preparation: Accurately weigh a small amount of the HNIW sample (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.


- Data Collection:
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
 - Record the heat flow as a function of temperature.
- Data Analysis:
 - Identify endothermic peaks, which represent heat absorption. The peak corresponding to the $\epsilon \rightarrow \gamma$ phase transition is typically observed between 160-170°C.[7]
 - Identify exothermic peaks, which indicate decomposition. The sharp exothermic peak for HNIW decomposition occurs at approximately 243°C.[11]

Protocol: Purity Determination via High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the HNIW sample, distinguishing it from synthesis precursors or degradation products.

- Instrumentation: An HPLC system (e.g., Agilent Series 220) with a suitable column (e.g., C18) and a UV detector.[4]
- Sample Preparation: Accurately weigh the HNIW sample and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.
- Chromatographic Conditions:
 - Set an appropriate mobile phase and flow rate.
 - Inject a precise volume of the sample solution into the HPLC system.
- Data Analysis:

- Record the chromatogram. The area of the peak corresponding to HNIW is proportional to its concentration.
- Calculate the purity by comparing the area of the main HNIW peak to the total area of all peaks in the chromatogram.

[Click to download full resolution via product page](#)

Conclusion

The polymorphism of HNIW is a defining characteristic that governs its utility as a high-performance energetic material. The ϵ -polymorph stands out for its high density and relative stability, making it the form of choice for most applications. However, the potential for an irreversible phase transition to the less desirable γ -form under thermal stress presents a significant challenge for formulation, storage, and operational safety. A thorough understanding and rigorous characterization of the polymorphic state using techniques like PXRD and DSC are essential for ensuring the reliability and safety of HNIW-based energetic systems. Future research continues to focus on methods to stabilize the ϵ -phase, such as surface coating and

co-crystallization, to further enhance the safety and performance of this powerful molecule.[\[7\]](#)
[\[8\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jes.or.jp [jes.or.jp]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DFT studies on the four polymorphs of crystalline CL-20 and the influences of hydrostatic pressure on epsilon-CL-20 crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of Polydopamine Functionalized HNIW Crystals and Application in Solid Propellants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative determination of ϵ -phase in polymorphic HNIW using X-ray diffraction patterns - Beijing Institute of Technology [pure.bit.edu.cn]
- To cite this document: BenchChem. [polymorphs of HNIW and their properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b163516#polymorphs-of-hniw-and-their-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com